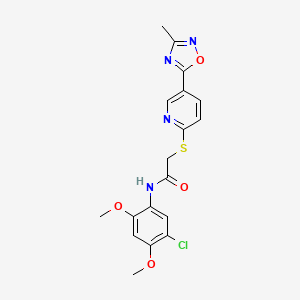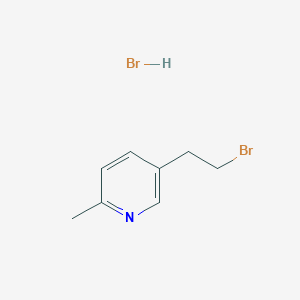
N-(5-hidroxi-3-(tiofen-3-il)pentil)ciclopropanosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanesulfonamide is a chemical compound with the molecular formula C12H19NO3S2 and a molecular weight of 289.41. This compound is known for its role as a selective and potent antagonist of the cannabinoid CB1 receptor.
Aplicaciones Científicas De Investigación
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanesulfonamide has garnered significant attention in scientific research due to its potential therapeutic and industrial applications.
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanesulfonamide is studied for its interactions with the cannabinoid CB1 receptor. This makes it a valuable tool for understanding the role of this receptor in various physiological processes.
Medicine
Medically, this compound is investigated for its potential therapeutic effects, particularly in the treatment of conditions related to the endocannabinoid system. Its ability to selectively antagonize the CB1 receptor makes it a promising candidate for drug development.
Industry
In the industrial sector, N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanesulfonamide is used in the development of new materials and chemical processes. Its unique properties enable the creation of innovative products and technologies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropane ring, the introduction of the sulfonamide group, and the attachment of the thiophene and hydroxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanesulfonamide may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring are often employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted thiophene derivatives.
Mecanismo De Acción
The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanesulfonamide involves its interaction with the cannabinoid CB1 receptor. By binding to this receptor, the compound inhibits its activity, leading to various physiological effects. The molecular targets and pathways involved include the modulation of neurotransmitter release and the regulation of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanesulfonamide
- N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxamide
- N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxylate
Uniqueness
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanesulfonamide stands out due to its selective and potent antagonism of the cannabinoid CB1 receptor. This specificity makes it a valuable compound for research and therapeutic applications, distinguishing it from other similar compounds that may have broader or less potent effects.
Propiedades
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S2/c14-7-4-10(11-5-8-17-9-11)3-6-13-18(15,16)12-1-2-12/h5,8-10,12-14H,1-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIDBFSLISSADG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCC(CCO)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-cyclohexyl-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2512272.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide](/img/structure/B2512273.png)
![6-Ethyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2512275.png)

![N-cyclohexyl-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2512278.png)


![methyl 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoate](/img/structure/B2512284.png)
